bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate
Overview
Description
Menaquinone-7, a member of the vitamin K family, is a fat-soluble vitamin that plays a crucial role in various physiological processes. It is particularly known for its importance in bone health and cardiovascular function. Menaquinone-7 is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut . This compound is distinguished by its longer half-life in the body compared to other forms of vitamin K, allowing it to exert its beneficial effects over a sustained duration .
Mechanism of Action
Target of Action
TBPH is a brominated phthalate derivative commonly used as a brominated flame retardant . The primary target of TBPH is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .
Mode of Action
Molecular docking studies have revealed that TBPH and its metabolite, mono-(2-ethyhexyl) tetrabromophthalate (TBMEHP), bind to zebrafish PPARγ with binding energies similar to rosiglitazone, a PPARγ agonist . This suggests that TBPH and TBMEHP may act as agonists of PPARγ, potentially influencing lipid metabolism and energy homeostasis .
Biochemical Pathways
The overall results suggest that both TBPH and TBMEHP affect the methylation of the PPARγ promoter . This subsequently influences larvae lipid metabolism via the PPARγ signaling pathway and disrupts energy homeostasis .
Pharmacokinetics
It is known that tbph is extremely hydrophobic . This property impacts its bioavailability, as it limits the compound’s solubility in water and its ability to be absorbed into the body . Furthermore, TBPH is poorly metabolized with slow depuration .
Result of Action
The binding of TBPH to PPARγ can influence lipid metabolism and energy homeostasis . This can lead to disruptions in these processes, potentially contributing to conditions such as obesity . Moreover, TBPH has been shown to increase the permeability of the blood-brain barrier, although it has poor penetrability .
Action Environment
TBPH is a ubiquitous environmental contaminant . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature can affect its distribution in the environment and its bioavailability . Furthermore, its use in consumer items, including polyurethane foam used in furniture, can lead to widespread environmental exposure .
Biochemical Analysis
Biochemical Properties
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate is extremely hydrophobic, which impacts its bioavailability . It interacts with various biomolecules, but there is little evidence for biotransformation of the chemical by aquatic species .
Cellular Effects
It is known to bioaccumulate in aquatic species, potentially presenting risks to wildlife and humans that consume them .
Molecular Mechanism
It is known to have biphasic elimination behavior, with 94% of the body burden depleted within the first 12 hours of elimination and the remaining 6% eliminated very slowly thereafter .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. It is known to be stable and does not degrade quickly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menaquinone-7 can be synthesized through both natural fermentation and chemical synthesis. The natural fermentation method involves the use of bacteria such as Bacillus subtilis, which produces menaquinone-7 during the fermentation process . The chemical synthesis route involves the use of various chemical reagents and catalysts to produce menaquinone-7, although this method is less common due to its complexity and cost .
Industrial Production Methods: Industrial production of menaquinone-7 primarily relies on fermentation techniques. Solid-state fermentation and liquid-state fermentation are the two main methods used. Liquid-state fermentation is preferred for large-scale production due to its efficiency in heat and mass transfer . The fermentation process is optimized by adjusting the composition of the fermentation media, growth conditions, and the use of biofilm reactors to enhance menaquinone-7 secretion .
Chemical Reactions Analysis
Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Menaquinone-7 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of menaquinone-7 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving menaquinone-7 typically require the presence of catalysts and specific reaction conditions to ensure the desired product is formed.
Major Products: The major products formed from these reactions include various derivatives of menaquinone-7 that retain its biological activity and can be used in different applications .
Scientific Research Applications
Menaquinone-7 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a model compound to study the behavior of fat-soluble vitamins and their interactions with other molecules.
Medicine: Menaquinone-7 is extensively studied for its potential in preventing osteoporosis and cardiovascular diseases.
Industry: In the food industry, menaquinone-7 is used as a dietary supplement to enhance the nutritional value of food products.
Comparison with Similar Compounds
Menaquinone-7 is part of a larger family of compounds known as menaquinones, which are categorized based on the number of repeating units of a molecule called menaquinone. Similar compounds include:
Menaquinone-4: Known for its shorter half-life and rapid absorption in the body.
Menaquinone-8 and Menaquinone-9: These compounds have longer isoprenoid side chains and are found in fermented foods.
Uniqueness of Menaquinone-7: Menaquinone-7 is unique due to its longer half-life, which allows it to remain in the bloodstream for an extended period, providing sustained benefits for bone and cardiovascular health . Its higher bioavailability and efficient absorption make it a preferred choice for supplementation compared to other forms of vitamin K .
Properties
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDINPOVKWVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027887 | |
Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Color/Form |
Liquid | |
CAS No. |
26040-51-7 | |
Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main routes of human exposure to BEH-TEBP?
A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []
Q2: Are there any concerns regarding BEH-TEBP exposure in children?
A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.
Q3: What are the known toxicological effects of BEH-TEBP?
A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:
- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []
- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []
- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []
- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []
Q4: How persistent is BEH-TEBP in the environment?
A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.
Q5: How does BEH-TEBP behave in the environment?
A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]
Q6: What are the main sources of BEH-TEBP in the environment?
A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []
Q7: Have any degradation products of BEH-TEBP been identified in the environment?
A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.